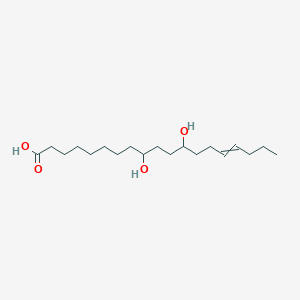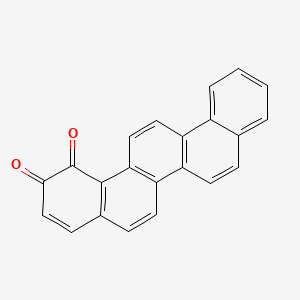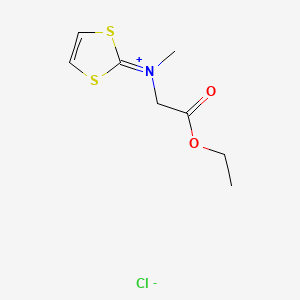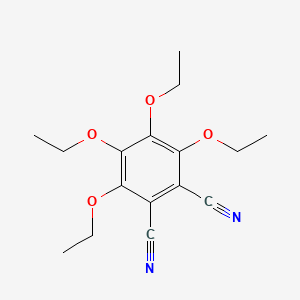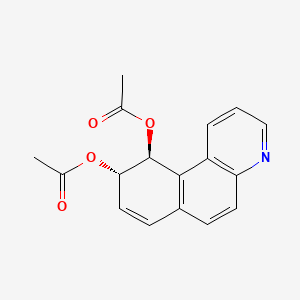![molecular formula C13H14ClNO4S B14329779 4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride CAS No. 105941-02-4](/img/structure/B14329779.png)
4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride is an organic compound that belongs to the class of cinnamic acids and derivatives. This compound features a morpholine ring, a benzene sulfonyl chloride group, and an enone moiety, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Enone Moiety: The enone moiety can be synthesized through an aldol condensation reaction between an aldehyde and a ketone under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophile.
Sulfonylation: The final step involves the sulfonylation of the benzene ring using sulfonyl chloride under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Sulfonamides and other derivatives
Applications De Recherche Scientifique
4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The enone moiety can participate in Michael addition reactions, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride
- 4-Morpholin-4-yl-piperidine-1-carboxylic acid [1-(3-benzenesulfonyl-1)]
Uniqueness
4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride is unique due to its combination of a morpholine ring, an enone moiety, and a sulfonyl chloride group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
105941-02-4 |
|---|---|
Formule moléculaire |
C13H14ClNO4S |
Poids moléculaire |
315.77 g/mol |
Nom IUPAC |
4-(3-morpholin-4-yl-3-oxoprop-1-enyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H14ClNO4S/c14-20(17,18)12-4-1-11(2-5-12)3-6-13(16)15-7-9-19-10-8-15/h1-6H,7-10H2 |
Clé InChI |
LEMZPTOCKNXDRH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


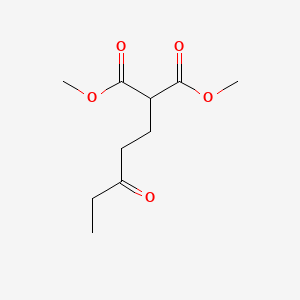
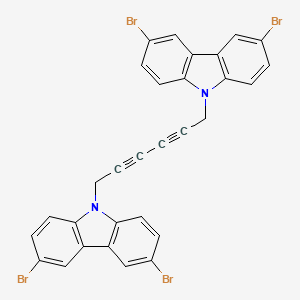
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
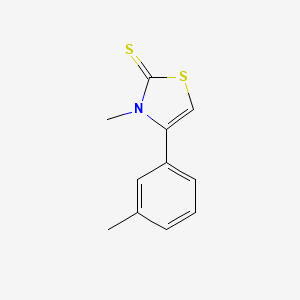
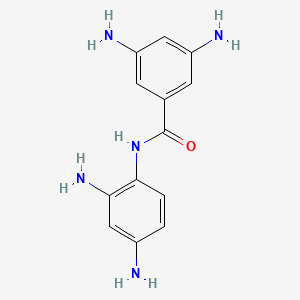
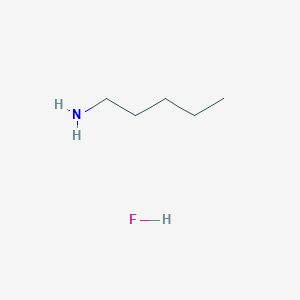

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

